4-Iodopyrazole

c-Met inhibitor carcinogen metabolism MAM activation

When synthetic routes demand C4‑selective cross‑coupling on the pyrazole scaffold, 4‑iodopyrazole outperforms 4‑bromo analogs. Its iodine leaving group enables efficient CuI‑mediated C–N bond formation with aliphatic amines bearing β‑hydrogens—a transformation where 4‑bromopyrazole fails. For crystal engineers, it forms predictable catemeric hydrogen‑bonded chains (non‑isostructural with 4‑Cl/4‑Br analogs), ideal for co‑crystal screening. In carcinogenesis research, 4‑IP uniquely decreases colon and liver DNA methylation, unlike 3‑methylpyrazole. Emerging uses include N‑fertilizer ligand complexes. Stocked 5 g to bulk; custom synthesis available.

Molecular Formula C3H3IN2
Molecular Weight 193.97 g/mol
CAS No. 3469-69-0
Cat. No. B032481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodopyrazole
CAS3469-69-0
Synonyms4-Iodo-pyrazole;  4-Iodo-1H-pyrazole; 
Molecular FormulaC3H3IN2
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)I
InChIInChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
InChIKeyLLNQWPTUJJYTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodopyrazole CAS 3469-69-0: Chemical Properties, Class, and Procurement Essentials


4-Iodopyrazole (4-IP, CAS 3469-69-0) is a 4-halogenated pyrazole derivative with the molecular formula C3H3IN2 and a molecular weight of 193.97 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 108–110 °C and is soluble in water, methanol, and common organic solvents . This heterocyclic building block serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with its primary utility stemming from the iodine atom at the C4 position, which acts as an excellent leaving group for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig couplings [2].

Why 4-Iodopyrazole Cannot Be Replaced by 4-Bromo-, 4-Chloro-, or Unsubstituted Pyrazoles in Critical Applications


The 4-halogenated pyrazole series (4-F, 4-Cl, 4-Br, 4-I) exhibits non-interchangeable reactivity profiles due to fundamental differences in bond dissociation energies, halogen bonding capabilities, and susceptibility to dehalogenation side reactions [1]. While the 4-bromo and 4-iodo analogs share some structural features, their divergent performance in cross-coupling reactions, distinct crystal packing architectures, and differential biological activities preclude simple substitution [2]. Notably, 4-iodopyrazole demonstrates a unique crystal structure that is non-isostructural with the 4-chloro and 4-bromo analogs, forming catemeric hydrogen-bonding chains rather than the trimeric motifs observed for 4-Cl-pzH and 4-Br-pzH [3]. These material differences translate directly into practical consequences: a researcher attempting to substitute 4-bromopyrazole for 4-iodopyrazole may encounter reduced reactivity, altered selectivity, or unexpected side products.

Quantitative Differentiation Evidence for 4-Iodopyrazole: Head-to-Head Comparisons for Procurement Decision Support


4-Iodopyrazole Outperforms 3-Methylpyrazole in Inhibiting Carcinogen Metabolic Activation in Vivo

In a head-to-head in vivo study comparing the ability of pyrazole derivatives to inhibit the metabolic activation of the colon and liver carcinogen methylazoxymethanol (MAM) to a DNA-methylating species, 4-iodopyrazole (4-IP) demonstrated significantly greater potency than 3-methylpyrazole (3-MeP). Notably, the two compounds exhibited opposite effects on DNA methylation in colon mucosa: 4-IP decreased DNA methylation in both liver and colon, whereas 3-MeP decreased liver DNA methylation but paradoxically increased colon DNA methylation [1]. This divergent tissue-specific effect has direct implications for carcinogenesis research applications.

c-Met inhibitor carcinogen metabolism MAM activation DNA methylation

4-Iodopyrazole Exhibits Superior C-N Coupling Efficacy with β-Hydrogen-Containing Alkylamines Compared to 4-Bromo Analog

In a systematic investigation of C4-alkylamination of 4-halo-1-tritylpyrazoles, 4-iodo-1H-1-tritylpyrazole was found to be uniquely effective for CuI-mediated C-N coupling reactions with alkylamines possessing a β-hydrogen atom. In contrast, 4-bromo-1-tritylpyrazole was more effective than the iodo analog in Pd(dba)₂-catalyzed coupling with aryl- or alkylamines lacking a β-hydrogen [1]. This complementary reactivity profile means that neither analog can universally substitute for the other; the choice depends on the specific amine substrate.

C-N coupling alkylamination CuI catalysis β-hydrogen amines

4-Iodopyrazole Adopts a Non-Isostructural Catemeric Crystal Architecture Distinct from 4-Chloro- and 4-Bromo-Pyrazoles

The crystal structure of 4-iodo-1H-pyrazole, reported in 2023, completed the crystallographic characterization of the 4-halogenated pyrazole series. The study revealed that 4-bromo- and 4-chloro-1H-pyrazoles are isostructural, forming trimeric hydrogen-bonding motifs (cyclic N–H···N interactions involving three molecules). In stark contrast, 4-iodo- and 4-fluoro-1H-pyrazoles form non-isostructural catemeric chains (linear N–H···N hydrogen-bonded chains) [1]. This fundamental difference in supramolecular assembly has significant implications for material properties such as solubility, crystal morphology, and mechanical behavior.

crystal engineering hydrogen bonding halogen bonding solid-state structure

4-Bromo- and 4-Chloropyrazoles Show Reduced Dehalogenation in Suzuki-Miyaura Coupling; 4-Iodopyrazole Requires Modified Conditions

A 2016 study directly comparing chloro, bromo, and iodopyrazoles in Suzuki-Miyaura cross-coupling reactions revealed that Br and Cl derivatives were superior to iodopyrazoles due to a reduced propensity for undesired dehalogenation side reactions [1]. This finding does not diminish the utility of 4-iodopyrazole; rather, it informs experimental design: 4-iodopyrazole's higher reactivity may require careful optimization of catalyst and ligand systems to suppress dehalogenation, or it may be advantageous when mild conditions are required for sensitive substrates.

Suzuki-Miyaura coupling dehalogenation cross-coupling halogenated aminopyrazoles

4-Iodopyrazole Achieves 86% Yield in Electrosynthesis from 3,5-Dimethylpyrazole, Demonstrating Substituent-Dependent Iodination Efficiency

Electrosynthesis of 4-iodo-substituted pyrazoles via anodic iodination on a Pt electrode in aqueous KI solutions revealed strong dependence on the donor-acceptor properties of ring substituents. Iodination of 3,5-dimethylpyrazole proceeded with 86% yield, whereas pyrazole itself gave 57% yield. Other derivatives gave substantially lower yields: 1-methylpyrazole (5%), 1,3-dimethylpyrazole (35%), pyrazole-3(5)-carboxylic acid (30%), and methyl ester thereof (40%). 3-Nitropyrazole yielded only 2% [1]. This data enables rational selection of starting materials based on the desired substitution pattern.

electrosynthesis iodination green chemistry pyrazole functionalization

4-Iodopyrazole Coordination Compounds Demonstrate Dual-Function Urease Inhibition in Nitrogen Fertilizers

A 2025 U.S. patent (US12435010B1) discloses 4-iodopyrazole coordination compounds, specifically copper chloride-linked complexes, as dual-function urease inhibitors for nitrogen fertilizers. The patent claims high inhibition rate, low dosage requirements, good stability, resistance to leaching with water, low toxicity, and low environmental impact [1]. While direct quantitative comparison to other pyrazole-based urease inhibitors is not provided in the patent abstract, the specific selection of 4-iodopyrazole over other halopyrazoles for coordination compound formation is notable.

urease inhibitor agrochemical coordination compound nitrogen fertilizer

Optimal Procurement and Application Scenarios for 4-Iodopyrazole in Research and Industry


Synthesis of C4-Alkylaminated Pyrazoles with β-Hydrogen-Containing Amines

When the synthetic target requires installation of a primary or secondary aliphatic amine bearing a β-hydrogen atom at the C4 position of a pyrazole scaffold, 4-iodopyrazole is the preferred substrate. CuI-mediated C-N coupling of 4-iodo-1-tritylpyrazole proceeds effectively with such amines, whereas the 4-bromo analog is less effective under these conditions [1]. This scenario is particularly relevant for medicinal chemistry programs synthesizing 4-aminopyrazole-based kinase inhibitors or other bioactive molecules.

Crystal Engineering and Halogen-Bonded Co-Crystal Design

For researchers designing halogen-bonded supramolecular architectures or co-crystals, 4-iodopyrazole provides a distinct catemeric hydrogen-bonding motif (linear chains) that differs fundamentally from the trimeric motifs of 4-bromo- and 4-chloro-pyrazoles [1]. Additionally, rotational spectroscopy and ab initio calculations confirm that 4-iodopyrazole forms halogen bonds of comparable strength to CH₃I and CF₃I, making it a predictable halogen-bond donor [2]. This predictable, distinct packing behavior is valuable for crystal engineering and pharmaceutical solid-form screening.

Investigation of Tissue-Specific Carcinogen Activation Mechanisms

In experimental oncology research examining the metabolic activation of methylazoxymethanol (MAM) and its role in colon and liver carcinogenesis, 4-iodopyrazole offers a unique pharmacological tool. Unlike 3-methylpyrazole, which paradoxically increases DNA methylation in colon mucosa, 4-iodopyrazole decreases DNA methylation in both liver and colon [1]. This differential tissue effect makes 4-IP essential for studies aiming to dissect organ-specific carcinogen metabolism pathways.

Development of Coordination Compound-Based Urease Inhibitors for Fertilizers

Agrochemical research programs focused on developing stabilized nitrogen fertilizers can leverage 4-iodopyrazole as a ligand for preparing copper chloride coordination compounds with claimed dual-function urease inhibition. The patent literature indicates these complexes offer high inhibition rates, low dosage requirements, and reduced environmental leaching compared to conventional inhibitors [1]. This represents an emerging industrial application distinct from the compound's more established role in pharmaceutical intermediate synthesis.

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